Superior Anti-RSV Potency of EICAR Compared to Ribavirin
The ribosylated derivative of 5-ethynyl-1H-imidazole-4-carboxamide, known as EICAR, demonstrates significantly greater potency against respiratory syncytial virus (RSV) than the clinically used antiviral ribavirin. In a direct head-to-head comparison using a plaque reduction assay in HEp-2 cells, EICAR achieved an EC50 of 1.4 ± 0.9 μg/mL, whereas ribavirin required a much higher concentration of 10 ± 3 μg/mL to achieve the same 50% reduction in viral replication [1]. This difference translates to a 7.1-fold improvement in potency.
| Evidence Dimension | Anti-RSV Activity (EC50) |
|---|---|
| Target Compound Data | 1.4 ± 0.9 μg/mL (EICAR) |
| Comparator Or Baseline | 10 ± 3 μg/mL (Ribavirin) |
| Quantified Difference | 7.1-fold lower EC50 (higher potency) |
| Conditions | RSV-infected HEp-2 cells, plaque reduction assay |
Why This Matters
The 7.1-fold greater potency of EICAR against RSV, combined with a vastly superior selectivity index (SI), makes it a more effective and safer tool compound for studying RSV biology and for validating IMPDH inhibition as an antiviral strategy.
- [1] De Clercq E. Antiviral activities of ribavirin, 5-ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide, and 6'-(R)-6'-C-methylneplanocin A against several ortho- and paramyxoviruses. Antimicrobial Agents and Chemotherapy. 1994;38(11):2561-2567. View Source
